(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
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Description
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C21H13BrO6 and its molecular weight is 441.233. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
A significant application of compounds related to the one involves photodynamic therapy (PDT) for cancer treatment. A study on zinc(II) phthalocyanine derivatives, similar in structural complexity to the queried compound, demonstrated their potent photophysical and photochemical properties, making them suitable as Type II photosensitizers in PDT. These compounds exhibit high singlet oxygen quantum yields and appropriate photodegradation quantum yields, essential for effective cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020). Additionally, the synthesized zinc(II) phthalocyanine with benzenesulfonamide units containing Schiff base showed favorable fluorescence, singlet oxygen production, and photostability, suggesting its potential as a photosensitizer in PDT (Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial and Quorum Sensing Inhibition
The compound and its derivatives have been explored for their antimicrobial properties and ability to inhibit quorum sensing, a bacterial communication process involved in biofilm formation and pathogenicity. A study on the synthesis of (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones, closely related to the query compound, investigated their effectiveness in disrupting microbial communication and biofilm formation by Staphylococcus epidermidis, highlighting their potential in combating bacterial infections (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008).
Synthetic Chemistry and Material Science
In the realm of synthetic chemistry, these compounds are valuable intermediates for synthesizing various complex molecules. For instance, their use in the efficient synthesis of furan-2-ylacetates, benzofurans, and dihydrobenzofurans through cyclization reactions has been documented. These methodologies are crucial for developing novel compounds with potential applications in material science, pharmaceuticals, and organic electronics (Bellur & Langer, 2005).
properties
IUPAC Name |
[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO6/c1-25-16-7-4-13(22)9-12(16)10-19-20(23)15-6-5-14(11-18(15)28-19)27-21(24)17-3-2-8-26-17/h2-11H,1H3/b19-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACQNBABBIZZSN-GRSHGNNSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.